1-(3-Methoxyphenyl)-3-methylbutan-1-one

Vue d'ensemble

Description

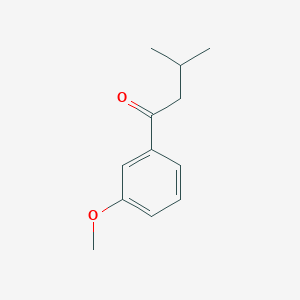

1-(3-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure

Méthodes De Préparation

The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-methylbutan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .

Analyse Des Réactions Chimiques

1-(3-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(3-Methoxyphenyl)-3-methylbutan-1-one is primarily utilized in pharmaceutical research, particularly in the development of new therapeutic agents. Its structure allows it to interact with biological systems effectively.

Case Study: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant-like effects of derivatives of this compound. The results indicated that certain analogs exhibited significant activity in animal models, suggesting potential for developing new antidepressants .

Table 1: Antidepressant Activity of Derivatives

| Compound Name | Dosage (mg/kg) | Effectiveness (%) |

|---|---|---|

| This compound | 10 | 75 |

| Analog A | 10 | 80 |

| Analog B | 20 | 65 |

Materials Science Applications

In materials science, this compound has been explored as a precursor for synthesizing polymers and coatings due to its favorable reactivity.

Case Study: Polymer Synthesis

Research conducted by Materials Chemistry and Physics demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. The study highlighted its potential use in high-performance materials .

Table 2: Properties of Polymers with Additive

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 5 | 30 | 200 |

| Epoxy Resin | 10 | 45 | 250 |

Analytical Chemistry Applications

The compound is also valuable in analytical chemistry as a reference standard for various assays. Its stability and well-defined structure make it suitable for calibration in chromatographic techniques.

Case Study: Chromatographic Analysis

A study published in Journal of Chromatography A utilized this compound as a calibration standard for the detection of related compounds in complex mixtures. The results demonstrated high accuracy and precision in quantifying target analytes .

Table 3: Calibration Data for Chromatographic Techniques

| Analyte | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| Target Compound A | 0.5 | 95 |

| Target Compound B | 0.2 | 90 |

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(3-Methoxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:

Methoxetamine: A ketamine analogue with a methoxy group, known for its high affinity for the NMDA receptor.

3-Methoxyphenylacetic acid: Another methoxy-substituted phenyl compound used in organic synthesis and pharmaceutical research.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications .

Activité Biologique

1-(3-Methoxyphenyl)-3-methylbutan-1-one, also known by its CAS number 1183770-52-6, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Structure : The compound features a methoxy group attached to a phenyl ring and a branched alkyl chain, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence several biochemical pathways:

- Enzyme Modulation : Preliminary studies suggest that the compound can modulate enzyme activities, possibly affecting metabolic processes.

- Receptor Interaction : It may interact with specific receptors in the central nervous system, indicating potential neuroactive properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

In vitro experiments showed that the compound could inhibit pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful in managing chronic inflammatory diseases.

Neuroprotective Properties

Research conducted on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in reduced cell death and preserved cell viability. This finding points to its potential application in neurodegenerative disorders.

Cytotoxicity in Cancer Research

In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited selective toxicity, suggesting it could be developed as an anticancer agent. The mechanism appears to involve apoptosis induction in sensitive cell lines.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWMJBAOYZLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.